molecular formula C9H5Br2F2NO B1410711 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile CAS No. 1804936-52-4

2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1410711
CAS No.: 1804936-52-4
M. Wt: 340.95 g/mol
InChI Key: FGHWQJHWSFKAFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile typically involves the bromination of a precursor compound followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of bromine or bromine-containing reagents and a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of difluoromethoxy and bromine groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its high reactivity makes it suitable for applications in the development of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism by which 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile exerts its effects is primarily through its reactivity with other chemical species. The bromine atoms and the difluoromethoxy group can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct reactivity and selectivity. This makes it a valuable compound for specific synthetic applications where these functionalities are desired .

Properties

IUPAC Name

2-[2,4-dibromo-6-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F2NO/c10-5-3-7(11)6(1-2-14)8(4-5)15-9(12)13/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHWQJHWSFKAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)CC#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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